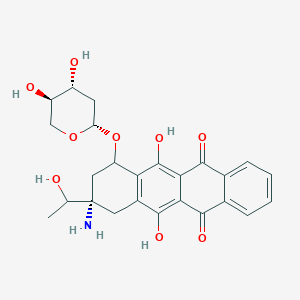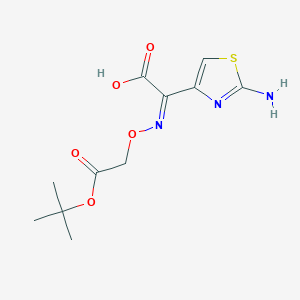
Lansoprazole-d4
描述
Lansoprazole-d4 is a deuterated form of lansoprazole, a proton pump inhibitor used to reduce gastric acid secretion. It is primarily used as an internal standard for the quantification of lansoprazole in various analytical methods, such as gas chromatography and liquid chromatography-mass spectrometry . The deuterium atoms in this compound replace hydrogen atoms, making it useful in pharmacokinetic studies and metabolic research.
科学研究应用
Lansoprazole-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used as an internal standard in the quantification of lansoprazole in biological samples to study its absorption, distribution, metabolism, and excretion.
Metabolic Research: Helps in understanding the metabolic pathways and identifying metabolites of lansoprazole.
Analytical Chemistry: Employed in the development and validation of analytical methods for the detection and quantification of lansoprazole.
Biomedical Research: Used in studies related to gastric acid secretion and the treatment of acid-related disorders.
作用机制
Lansoprazole-d4, like lansoprazole, exerts its effects by inhibiting the H+/K±ATPase enzyme system in gastric parietal cells By binding covalently to the proton pump, this compound effectively blocks acid secretion, leading to an increase in intragastric pH and promoting the healing of acid-related disorders .
安全和危害
When handling Lansoprazole-d4, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Lansoprazole-d4 plays a crucial role in biochemical reactions by inhibiting the hydrogen-potassium ATPase enzyme system in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion. This compound interacts with various biomolecules, including enzymes like CYP3A4 and CYP2C19, which are involved in its metabolism. The interaction with these enzymes results in the formation of sulphone and hydroxylated metabolites .
Cellular Effects
This compound affects various types of cells, particularly those in the gastrointestinal tract. It influences cell function by inhibiting the proton pump, thereby reducing acid secretion. This reduction in acid secretion can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of gastric acid secretion can lead to changes in the expression of genes involved in acid production and regulation .
Molecular Mechanism
The molecular mechanism of this compound involves the irreversible inhibition of the gastric H+/K+ ATPase enzyme. This enzyme is responsible for the final step in the production of gastric acid. This compound binds to the enzyme, inhibiting its activity and thus reducing acid secretion. This binding interaction is crucial for the compound’s effectiveness in treating acid-related disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in reducing gastric acid secretion. These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces gastric acid secretion without significant adverse effects. At higher doses, this compound can cause toxic effects, including gastrointestinal disturbances and potential liver toxicity. These threshold effects are critical for determining the safe and effective dosage range for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19 into sulphone and hydroxylated metabolites. These metabolic pathways are essential for the compound’s elimination from the body and can influence its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It exhibits high bioavailability and is rapidly absorbed into the bloodstream. The compound is then distributed to the gastric parietal cells, where it exerts its inhibitory effects on the proton pump. Transporters and binding proteins play a role in its localization and accumulation within the target cells .
Subcellular Localization
This compound is primarily localized in the gastric parietal cells, where it targets the H+/K+ ATPase enzyme. This subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to the specific compartments within the parietal cells, ensuring its effectiveness in inhibiting acid secretion .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lansoprazole-d4 involves the incorporation of deuterium atoms into the lansoprazole molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of lansoprazole can lead to the formation of this compound. This approach ensures the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Lansoprazole-d4 undergoes various chemical reactions, including:
Oxidation: The oxidation of this compound can lead to the formation of sulfone and sulfoxide derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Lansoprazole sulfone and lansoprazole sulfoxide.
Reduction: Lansoprazole sulfide.
Substitution: Various substituted benzimidazole derivatives.
相似化合物的比较
Lansoprazole-d4 is compared with other proton pump inhibitors (PPIs) such as:
Omeprazole: Another widely used PPI with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: Known for its longer half-life and different metabolic pathways compared to lansoprazole.
Rabeprazole: Exhibits faster onset of action and different potency levels.
Uniqueness
This compound’s uniqueness lies in its deuterated form, which provides advantages in analytical and pharmacokinetic studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in complex biological matrices.
List of Similar Compounds
- Omeprazole
- Pantoprazole
- Rabeprazole
- Esomeprazole
- Dexlansoprazole
属性
IUPAC Name |
4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIHNNLFOKEZEW-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662052 | |
| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934294-22-1 | |
| Record name | 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934294-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)



![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)



![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)